![molecular formula C9H11NO2S B1396219 2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1337570-31-6](/img/structure/B1396219.png)
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Overview
Description
“2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” is a chemical compound . It has been used in the design and synthesis of a new class of PEX14 inhibitors, which are potential new trypanocidal agents .
Synthesis Analysis
The synthesis of “2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” involves using the structure of known lead compounds as a template for a chemically advanced template search (CATS) algorithm . This process is known as scaffold-hopping .Molecular Structure Analysis
The molecular structure of “2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” is complex, as it is a heterocyclic compound . It is part of the benzothiazepine class of compounds, which are known for their biological activities .Chemical Reactions Analysis
The chemical reactions involving “2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” are complex and involve multiple steps . The reactions are part of the process of drug discovery, which involves the organic synthesis of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” are not explicitly mentioned in the sources .Scientific Research Applications
Antimicrobial Activity
Derivatives of benzothiadiazine-1,1-dioxide have been reported to possess antimicrobial properties. This suggests that “2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” could potentially be explored for its efficacy against various microbial infections .
Antiviral Properties
Similarly, these derivatives have also shown antiviral activities. Research could be directed towards evaluating the effectiveness of this compound in inhibiting viral replication or as a treatment for specific viral infections .
Antihypertensive Effects
Given that related compounds have been utilized for their antihypertensive effects, there is a possibility that “2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” could be applied in the management of high blood pressure .
Antidiabetic Potential
The compound may hold promise as an antidiabetic agent. Studies could investigate its role in insulin release or glucose metabolism .
Anticancer Research
There is potential for this compound to be used in anticancer research. It could be tested for its ability to inhibit cancer cell growth or as a part of combination therapy .
CNS Activity
Compounds with a similar structure have been associated with central nervous system (CNS) activity. This compound could be researched for its effects on neurological functions or disorders .
Cardiovascular Applications
Given its structural similarity to compounds used in cardiovascular disease treatment, there might be applications in this field as well .
AMPA Receptor Modulation
AMPA receptor modulators are important in the treatment of various neurological disorders. This compound could be explored for its potential effects on these receptors .
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .
Mode of Action
Similar compounds have been reported to modulate various receptors and channels, including ampa receptors and katp channels .
Biochemical Pathways
Related compounds have been reported to influence a variety of biological processes, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)9-6-2-1-4-8(9)5-3-7-10-13/h1-2,4,6,10H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXWQVSIFXQYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxides interesting for cycloaddition reactions?
A1: These compounds possess an exocyclic methylene group conjugated with the benzothiazepine ring system. This structural feature makes them suitable dipolarophiles in 1,3-dipolar cycloadditions. The research demonstrates this by utilizing benzonitrile oxide, generated in situ, as the dipole. The reaction proceeds with complete regioselectivity, yielding a novel spiro-isoxazoline ring system fused to the benzothiazepine core [].
Q2: How does the presence of an N-aryl substituent on the 2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide influence the cycloaddition outcome?
A2: When the N-substituent is a 2-substituted aryl group, a fascinating stereochemical outcome is observed. The restricted rotation around the N-aryl bond leads to atropisomerism, creating distinct diastereofaces on the reacting molecule. This results in facial selectivity during the cycloaddition, with the reaction exhibiting greater than 90% diastereoselectivity, favoring one spiro-isoxazoline diastereomer over the other []. This finding highlights how subtle structural modifications can significantly impact the stereochemical outcome of these reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



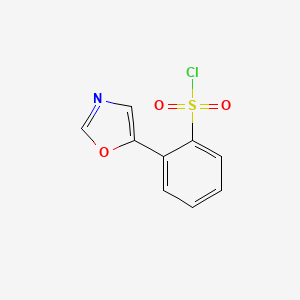
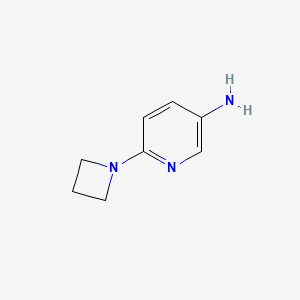
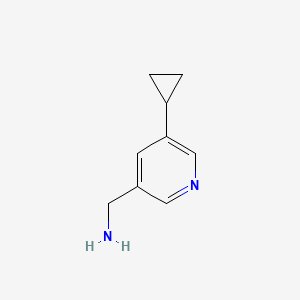


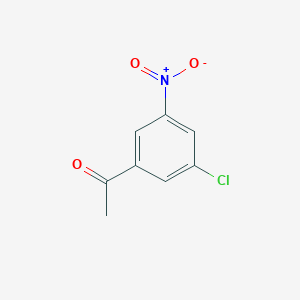

![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)
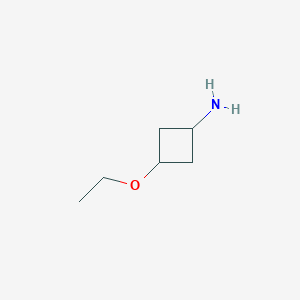
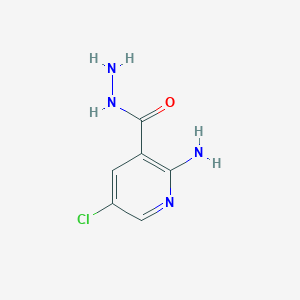

![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)
